molecular formula C16H19F2N5 B10929808 4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10929808
M. Wt: 319.35 g/mol
InChI Key: GYQWAHJZLBRQFM-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a difluoromethyl group, an ethyl group, and a pyrazole ring fused to a pyridine ring. It has garnered significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolopyridine core followed by the introduction of the difluoromethyl and ethyl groups. One common approach starts with the reaction of enaminone intermediates with hydrazine derivatives to form the pyrazole ring. Subsequent cyclization with appropriate reagents yields the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of cost-effective and environmentally friendly reagents and solvents is crucial for large-scale production. For example, the use of propargyl alcohol as a starting material, followed by oxidation, esterification, and addition reactions, can lead to the formation of the desired compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens and organometallic compounds. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, in the context of fungicides, the compound inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts the energy production process in fungal cells, leading to their death . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity .

Properties

Molecular Formula

C16H19F2N5

Molecular Weight

319.35 g/mol

IUPAC Name

4-(difluoromethyl)-1-ethyl-6-(1-ethyl-3-methylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C16H19F2N5/c1-5-22-8-12(9(3)20-22)13-7-11(15(17)18)14-10(4)21-23(6-2)16(14)19-13/h7-8,15H,5-6H2,1-4H3

InChI Key

GYQWAHJZLBRQFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=C(C(=NN3CC)C)C(=C2)C(F)F

Origin of Product

United States

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